molecular formula C12H7Cl3 B164850 2,3,4-Trichlorobiphenyl CAS No. 55702-46-0

2,3,4-Trichlorobiphenyl

Cat. No. B164850
CAS RN: 55702-46-0
M. Wt: 257.5 g/mol
InChI Key: IUYHQGMDSZOPDZ-UHFFFAOYSA-N
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Description

2,3,4-Trichlorobiphenyl is a polychlorinated biphenyl (PCB) congener . PCBs are a group of synthetic organic compounds with chlorine atoms attached to the biphenyl moiety .


Synthesis Analysis

The synthesis of 2,3,4-Trichlorobiphenyl involves the use of Ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy- .


Molecular Structure Analysis

The molecular formula of 2,3,4-Trichlorobiphenyl is C12H7Cl3 . It is a trichlorobiphenyl where the hydrogens at positions 2, 3, and 4 on one of the benzene rings are replaced by chlorines .


Chemical Reactions Analysis

Polychlorinated Biphenyl (PCB) congeners, including 2,3,4-Trichlorobiphenyl, show a long persistence in the human body with elimination half-lives in the range of 1–20 years . Elimination involves xenobiotic-metabolizing Phase I (cytochrome P450, i.e., CYP) and conjugating Phase II enzymes, which can lead to the formation and retention of OH-PCBs, PCB sulfates, PCB glucuronides, and PCB methyl sulfones .


Physical And Chemical Properties Analysis

2,3,4-Trichlorobiphenyl has a molecular weight of 257.54 g/mol . It is moderately toxic by the intraperitoneal route .

Scientific Research Applications

Photocatalytic Degradation

  • Photocatalytic Degradation Using Nanoparticles : Deng et al. (2015) demonstrated the photocatalytic degradation of 2,4,4'-trichlorobiphenyl using Ag nanoparticle decorated ZnO microspheres, leading to its conversion into long-chain alkanes (Deng et al., 2015).

Degradation Pathways and Products

  • Degradation by Sodium Dispersion Method : Noma et al. (2007) studied the degradation of various PCB congeners, including 2,3,4-trichlorobiphenyl, using the sodium dispersion method at low temperatures (Noma et al., 2007).
  • Granular Activated Carbon Adsorption and Microwave Regeneration : Liu et al. (2007) explored the treatment of 2,4,5-trichlorobiphenyl in soil-washing solution by granular activated carbon adsorption and microwave regeneration (Liu et al., 2007).

Kinetics and Catalysis

  • Goethite-Catalyzed Fenton-Like Reaction : Lin et al. (2014) investigated the degradation efficiencies of 2,4,4'-trichlorobiphenyl in a goethite-catalyzed Fenton-like system (Lin et al., 2014).

Hydrodechlorination and Reactivity

  • Uncatalyzed Hydrodechlorination : Gorbunova et al. (2019) examined the reactivity of mono-, di-, and trichlorobiphenyls towards alkali in 2-aminoethanol, noting different outcomes based on the chlorination pattern (Gorbunova et al., 2019).
  • Stable Carbon Isotopic Fractionation during Reductive Dechlorination : Drenzek et al. (2001) studied the reductive dechlorination of 2,3,4,5-tetrachlorobiphenyl and its isotopic implications (Drenzek et al., 2001).

Sensing and Detection

  • Fluorescence Ratiometric Sensor : Wang et al. (2011) developed a highly sensitive fluorescence ratiometric sensor for detecting 2,3,3'-trichlorobiphenyl (Wang et al., 2011).

Theoretical Studies

  • Theoretical Chemistry Study on Toxicity : Eddy (2020) related the toxicity of various PCBs, including trichlorobiphenyls, to molecular descriptors in a quantitative structure-toxicity relationship study (Eddy, 2020).

Safety And Hazards

2,3,4-Trichlorobiphenyl is moderately toxic by the intraperitoneal route . When heated to decomposition, it emits toxic vapors of Cl . It is also classified as a possible cancer hazard .

Future Directions

As a polychlorinated biphenyl (PCB) congener, 2,3,4-Trichlorobiphenyl is part of a group of synthetic organic compounds that have been the focus of extensive research due to their persistence in the environment and potential health effects . Future research directions may include further studies on its toxicity, environmental impact, and methods for its safe disposal .

properties

IUPAC Name

1,2,3-trichloro-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYHQGMDSZOPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074180
Record name 2,3,4-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trichlorobiphenyl

CAS RN

55702-46-0, 25323-68-6
Record name 2,3,4-Trichlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55702-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichlorobiphenyl (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025323686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055702460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61NYE2032D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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